Tetrakis(2-methoxyethoxy)silane is a silane compound with the molecular formula C12H28O8Si and a molecular weight of 328.43 g/mol. It is characterized by the presence of four 2-(2-methoxyethoxy)ethyl groups attached to a central silicon atom. This compound is primarily used as a chemical intermediate in various applications, particularly in the synthesis of silicon-based materials and coatings. Its structural complexity and reactivity make it valuable in both industrial and research settings.
Tetrakis(2-methoxyethoxy)silane can be sourced from chemical suppliers and is registered under various CAS numbers, including 2157-45-1. It is typically available in high purity, often around 95%, making it suitable for laboratory and industrial applications.
This compound falls under the category of organosilicon compounds, specifically silanes, which are characterized by silicon atoms bonded to carbon-containing groups. Tetrakis(2-methoxyethoxy)silane is also classified as an alkoxysilane due to its ether functional groups, which contribute to its reactivity and utility in chemical synthesis.
Tetrakis(2-methoxyethoxy)silane can be synthesized through several methods, with two prominent approaches being:
Both methods require precise temperature and pressure controls to ensure proper reaction kinetics. In industrial settings, large-scale reactors are employed, followed by distillation processes to purify the product from unreacted materials and by-products .
The molecular structure of tetrakis(2-methoxyethoxy)silane features a silicon atom at its center, bonded to four identical 2-(2-methoxyethoxy)ethyl groups. The structural formula can be represented as follows:
Tetrakis(2-methoxyethoxy)silane engages in several notable chemical reactions:
The mechanism of action for tetrakis(2-methoxyethoxy)silane involves its interactions with various molecular targets through its ester functionalities. These interactions facilitate:
Tetrakis(2-methoxyethoxy)silane finds extensive use in scientific research and industrial applications, including:
Tetrakis(2-methoxyethoxy)silane (TMOS) is synthesized through nucleophilic substitution reactions where silicon halides or alkoxides react with 2-methoxyethanol. The primary industrial route involves the direct reaction of silicon tetrachloride with 2-methoxyethanol under controlled conditions:
SiCl₄ + 4 CH₃OCH₂CH₂OH → Si(OCH₂CH₂OCH₃)₄ + 4 HCl
This exothermic reaction requires precise temperature modulation (0–5°C initially, gradually rising to 60°C) to prevent thermal degradation and byproduct formation. The HCl byproduct is continuously removed via inert gas sparging or vacuum stripping to drive the reaction toward completion [5]. Alternatively, transesterification employs tetraethoxysilane and 2-methoxyethanol with metal alkoxide catalysts (e.g., NaOCH₃) at 120–150°C. This method yields TMOS but requires fractional distillation to separate the desired product from ethanol and unreacted starting materials [9].
Table 1: Comparative Alkoxylation Methods for TMOS Synthesis
Method | Precursor | Reaction Temp. | Key Byproduct | Yield |
---|---|---|---|---|
Halide Alkoxylation | SiCl₄ | 0–60°C | HCl | 85–92% |
Transesterification | Si(OC₂H₅)₄ | 120–150°C | Ethanol | 78–85% |
The 2-methoxyethoxy group’s ether linkage enhances silicon electrophilicity, accelerating nucleophilic attack. However, the methoxy terminus introduces steric constraints that necessitate longer reaction times (8–12 hours) compared to simpler alkoxysilanes [1] [3].
Esterification of silicon precursors benefits from acid/base catalysts that modulate reaction kinetics and selectivity. Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) activate the silicon center by coordinating with ether oxygen in 2-methoxyethanol, increasing electrophilicity and reducing activation energy. Conversely, base catalysts (e.g., triethylamine, NaOCH₃) deprotonate the alcohol, enhancing nucleophilicity. Acid-catalyzed routes favor mono- and di-substituted intermediates, while base catalysis promotes higher substitution degrees but risks siloxane formation via condensation [4] [8].
Calcium-based catalysts (e.g., Ca(OH)₂, CaO) combined with carboxylic acids (e.g., 2-ethylhexanoic acid) enable in situ formation of Ca-carboxylate complexes. These complexes act as phase-transfer agents, homogenizing the reaction mixture and accelerating alkoxide exchange. At a Ca/carboxylate molar ratio of 1:1 to 15:1, turnover frequencies increase 3-fold compared to uncatalyzed reactions. This system suppresses ether cleavage—a common side reaction—by maintaining pH near neutrality [4].
TMOS undergoes hydrolysis-condensation to form siloxane networks, with kinetics governed by solvent polarity, water content, and pH. In aqueous-organic systems (e.g., ethanol/water), hydrolysis follows pseudo-first-order kinetics:
Si(OR)₄ + 4H₂O → Si(OH)₄ + 4ROH (Rate = kₕ[TMOS][H₂O])
The rate constant kₕ peaks at pH 4–5 (acidic) due to proton-assisted leaving-group expulsion. Above pH 7, condensation outpaces hydrolysis, leading to rapid gelation. Non-aqueous solvents like toluene limit water activity, favoring controlled oligomerization. At water/silane ratios (R) of 2–4, linear oligomers dominate; at R > 8, branched networks form [8].
Table 2: Solvent Effects on TMOS Hydrolysis-Condensation
Solvent | Dielectric Constant | Hydrolysis Half-Life (pH 4.5) | Dominant Oligomer |
---|---|---|---|
Ethanol | 24.3 | 45 min | Cyclic tetramers |
Toluene | 2.4 | 120 min | Linear dimers/trimers |
Tetrahydrofuran | 7.6 | 75 min | Mixed cyclic/linear |
Polar solvents stabilize silanol intermediates (Si-OH) via hydrogen bonding, accelerating subsequent condensation. However, they also promote proton mobility, increasing backbiting and cyclization. Apolar media extend the sol-gel window, enabling step-growth polymerization essential for high-purity silica hybrids [8] [3].
The 2-methoxyethoxy substituent (–OCH₂CH₂OCH₃) imposes significant steric constraints during TMOS oligomerization. Each group has a Tolman cone angle of ~110°, creating a crowded tetrahedral geometry around silicon. This steric bulk:
Density functional theory (DFT) calculations reveal steric repulsion between methoxyethyl chains elevates the activation barrier for dimerization to 58 kJ/mol (vs. 42 kJ/mol for Si(OCH₃)₄). Consequently, TMOS forms predominantly linear oligomers during early reaction stages. The ether oxygen’s weak coordination to silicon (Si···O distance: 2.8 Å) further stabilizes open-chain structures, delaying gelation. This steric-driven selectivity is exploited in coatings, where linear oligomers enhance substrate wetting before network formation [1] [6].
Table 3: Steric and Electronic Parameters of Alkoxysilanes
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